
2,2,3,5-Tetramethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5-Tetramethylhexan-3-ol is an organic compound belonging to the class of alcohols It is characterized by its branched structure, which includes four methyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexan-3-ol typically involves multi-step organic reactions. One common method is the reduction of ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the Grignard reaction, where an organomagnesium halide reacts with a suitable carbonyl compound to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,5-Tetramethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding alkanes using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4, NaBH4.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,2,3,5-Tetramethylhexan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a model compound in studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2,2,3,5-Tetramethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological molecules and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,3,5-Tetramethylhexan-3-ol can be compared with other similar compounds, such as:
2,2,3,4-Tetramethylhexane: Another branched hexane derivative with different methyl group positions.
2,2,3,3-Tetramethylbutane: A more compact and symmetrical hydrocarbon with a butane backbone.
2,2,4-Trimethylpentane: Known for its use in gasoline, highlighting the versatility of branched hydrocarbons.
Uniqueness: The unique arrangement of methyl groups in this compound imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
66256-64-2 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,3,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)7-10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |
InChI Key |
JPHPZXVLZOPSJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
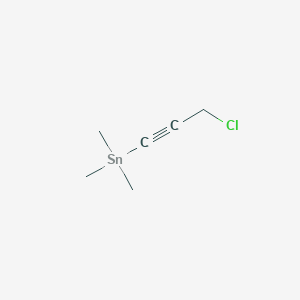

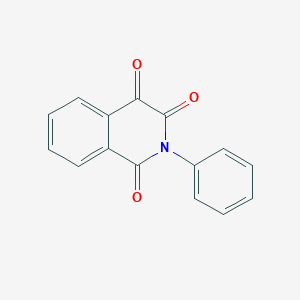
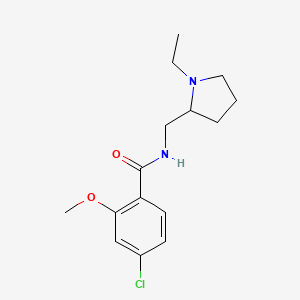

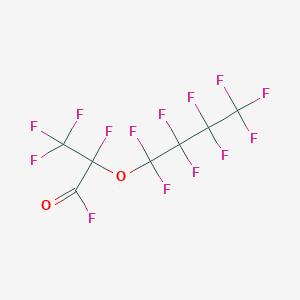

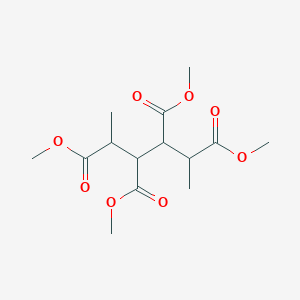
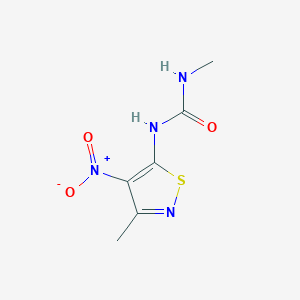

![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
